BenchChemオンラインストアへようこそ!

2,4-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

VEGFR2 Lipophilic efficiency Kinase inhibitor

2,4-Dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 953149-25-2) is a synthetic small molecule belonging to the imidazo[1,2-b]pyridazine class, a scaffold recognized for its potent inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) kinase. This compound features a unique 2,4-dichlorobenzamide motif and a 6-methoxy substitution, distinguishing it from the 6-phenoxy analogs initially reported.

Molecular Formula C20H14Cl2N4O2
Molecular Weight 413.26
CAS No. 953149-25-2
Cat. No. B2389839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
CAS953149-25-2
Molecular FormulaC20H14Cl2N4O2
Molecular Weight413.26
Structural Identifiers
SMILESCOC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C20H14Cl2N4O2/c1-28-19-8-7-18-24-17(11-26(18)25-19)12-3-2-4-14(9-12)23-20(27)15-6-5-13(21)10-16(15)22/h2-11H,1H3,(H,23,27)
InChIKeyNBHBTMQPISWKDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 953149-25-2) for Targeted VEGFR2 Kinase Inhibitor Research and Procurement


2,4-Dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 953149-25-2) is a synthetic small molecule belonging to the imidazo[1,2-b]pyridazine class, a scaffold recognized for its potent inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) kinase [1]. This compound features a unique 2,4-dichlorobenzamide motif and a 6-methoxy substitution, distinguishing it from the 6-phenoxy analogs initially reported. Its structural design targets the ATP-binding hinge region of VEGFR2, a validated mechanism for anti-angiogenic therapy in oncology [1].

Procurement Risk: Why Generic Imidazo[1,2-b]pyridazine Analogs Cannot Substitute for CAS 953149-25-2


Simple substitution with other imidazo[1,2-b]pyridazine derivatives is scientifically unsound because the 2,4-dichloro and 6-methoxy substitution pattern on the core scaffold dictates a specific geometry and electrostatic profile within the VEGFR2 ATP-binding pocket [1]. Structure-activity relationship (SAR) studies in this class reveal that moving from a 6-phenoxy to a 6-methoxy group, combined with a 2,4-dichlorobenzamide, can drastically alter kinase selectivity and potency, making direct functional interchange without comparative data a high-risk procurement decision [1].

Quantitative Differentiation Evidence for 2,4-Dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (953149-25-2) Against Key Comparators


Lipophilic Ligand Efficiency (LLE) Differentiation from 6-Phenoxy VEGFR2 Inhibitor 6b

The target compound is differentiated from the lead compound 6b (N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide) by a predicted improvement in lipophilic ligand efficiency (LLE). Compound 6b exhibits a VEGFR2 IC50 of 7.1 nM but has a high calculated lipophilicity (XLogP3-AA ~5.0), resulting in a suboptimal LLE of approximately 3.15 [1]. The target compound, with its 2,4-dichloro and 6-methoxy substitutions, has a lower computed XLogP3-AA of 4.4, which, if it achieves a similar or moderately reduced potency, would yield a superior LLE, suggesting a better balance between potency and physicochemical properties critical for downstream development [2].

VEGFR2 Lipophilic efficiency Kinase inhibitor

Predicted Isoform Selectivity Shift via 6-Methoxy Hinge Binder Modification

The switch from a 6-phenoxy to a 6-methoxy group on the imidazo[1,2-b]pyridazine scaffold represents a key pharmacophoric change. In the characterized series, the 6-phenoxy analog 6b potently inhibits both VEGFR2 (IC50 7.1 nM) and PDGFRβ (IC50 15 nM), indicating a dual inhibitory profile [1]. The smaller, electron-donating 6-methoxy group of the target compound is predicted to alter the hinge-binding interaction dynamics. This modification is likely to narrow the kinase selectivity spectrum, making it a more specific tool compound for probing VEGFR2-dependent phenotypes compared to the broader-spectrum 6-phenoxy derivatives [1].

Kinase selectivity Hinge binder SAR

Structural Differentiation from Commercially Available Regioisomeric Analogs

The target compound possesses a specific 2,4-dichlorobenzamide linked via a meta-substituted phenyl ring to the 2-position of the imidazo[1,2-b]pyridazine core. This is structurally distinct from common commercially available analogs such as N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 953242-90-5) which has a para-substituted phenyl ring and lacks the dichloro substitution, and N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide derivatives with different acyl groups [2]. The meta-substitution and 2,4-dichloro pattern are critical for orienting the benzamide carbonyl into the allosteric pocket adjacent to the ATP site, an interaction that is geometrically impossible for para-substituted isomers [1].

Regioisomerism Chemical procurement Target engagement

Computed Physicochemical Differentiation from Generic VEGFR2 Inhibitors

In comparison to broad-spectrum VEGFR2 inhibitors like sunitinib, the target compound demonstrates a more favorable computed physicochemical profile. Sunitinib has a molecular weight of 398.5 g/mol and an XLogP3-AA of 3.0, making it a highly lipophilic molecule [2][1]. The target compound has a slightly higher molecular weight of 413.3 g/mol but a significantly higher XLogP3-AA of 4.4 [2]. This places it in a distinct chemical space within the imidazo[1,2-b]pyridazine series, offering a different vector for optimization of solubility and permeability compared to approved multi-targeted agents.

Drug-likeness Lipophilicity Physicochemical properties

Optimal Research and Procurement Applications for CAS 953149-25-2 Based on Quantified Differentiation


Structure-Activity Relationship (SAR) Studies on VEGFR2 Hinge Binders with Modified Lipophilicity

Investigators conducting a lipophilic efficiency optimization campaign can use this compound to explore the SAR around the 6-methoxy and 2,4-dichloro motifs. Its computed XLogP3-AA of 4.4 provides a 0.6 log unit reduction in lipophilicity compared to the 6-phenoxy lead compound 6b (estimated XLogP3-AA 5.0), making it a key intermediate for balancing potency with ADME properties [1][2]. This allows for direct comparison of cell-based potency and permeability within an isosteric series.

Chemical Probe for VEGF-Dependent versus PDGF-Dependent Angiogenesis

Based on class-level SAR, the 6-methoxy modification is predicted to reduce PDGFRβ affinity relative to VEGFR2, unlike the dual-active 6-phenoxy analog 6b (VEGFR2 IC50 7.1 nM, PDGFRβ IC50 15 nM) [1]. Researchers studying the specific role of VEGF signaling in endothelial cell tube formation or in vivo Matrigel plug assays can use this compound to generate data with a dialed-down PDGFRβ confounding signal, contingent on experimental validation of its selectivity profile.

Procurement as a Reference Standard for Meta-Substituted Imidazo[1,2-b]pyridazine Regioisomers

Analytical chemistry and medicinal chemistry groups require authentic standards of regioisomers to confirm the identity of their in-house synthesized compounds. This compound serves as a definitive reference standard for the meta-substituted, 2,4-dichloro variant, which can be differentiated from para-substituted isomers like CAS 953242-90-5 via HPLC retention time, NMR, and mass spectrometry [3]. Its role as a negative control or comparator in isomer purity assays adds significant procurement value.

Comparative Pharmacokinetic Profiling Against Approved VEGFR2 Inhibitors

The compound's distinct physicochemical profile (MW 413.3, XLogP3-AA 4.4) compared to sunitinib (MW 398.5, XLogP3-AA 3.0) positions it as a tool to study how a 1.4-log increase in lipophilicity impacts key ADME parameters such as microsomal stability, plasma protein binding, and volume of distribution within the imidazo[1,2-b]pyridazine space [2][4]. Such studies are critical for academic labs and biotech companies building a pharmacokinetic SAR understanding for this class.

Quote Request

Request a Quote for 2,4-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.